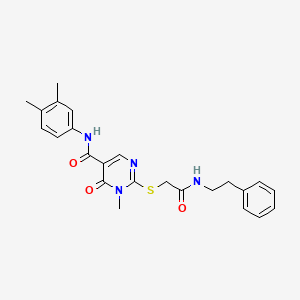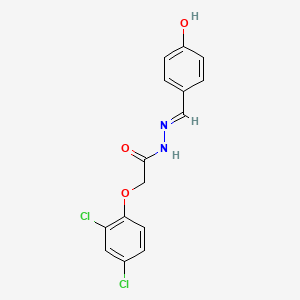
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of cyclobutane, featuring two amine groups and a methyl group attached to the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through cyclization reactions.
Amine Introduction:
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or similar reagents.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and alkylating agents such as alkyl halides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced forms like amines or amides.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the methyl group, resulting in different chemical properties.
1-Methylcyclobutane-1,2-diamine: Differing position of the amine groups affects its reactivity and applications.
Cyclobutane-1,2-diamine;dihydrochloride: Similar structure but different functional group positioning.
Uniqueness
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is unique due to the presence of both the methyl group and the specific positioning of the amine groups on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
IUPAC Name |
1-N-methylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSLLCWHOQTMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2999110.png)

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one](/img/structure/B2999112.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2999113.png)

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2999115.png)
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2999117.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2999122.png)
![N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide](/img/structure/B2999123.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2999131.png)
![8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid](/img/structure/B2999132.png)
